molecular formula C12H6Br4O3 B13420504 2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether

2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether

Cat. No.: B13420504
M. Wt: 517.79 g/mol
InChI Key: KIHDTBLTKPAXNV-UHFFFAOYSA-N
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Description

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is a brominated diphenyl ether compound with the molecular formula C12H6Br4O3 and a molecular weight of 517.79 g/mol. This compound is known for its antimicrobial activity and is used as a reactant and building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether derivatives. One common method includes the reaction of 2,2’-dihydroxybiphenyl with bromine in the presence of a catalyst . The reaction is carried out in a solvent such as glacial acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the brominated compound to less brominated derivatives.

    Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions include various brominated and non-brominated diphenyl ether derivatives, quinones, and other substituted aromatic compounds .

Scientific Research Applications

2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • **2,2’,4,4’-Tetr

Properties

Molecular Formula

C12H6Br4O3

Molecular Weight

517.79 g/mol

IUPAC Name

2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H

InChI Key

KIHDTBLTKPAXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br

Origin of Product

United States

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